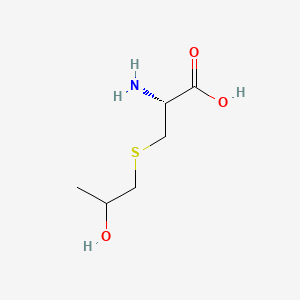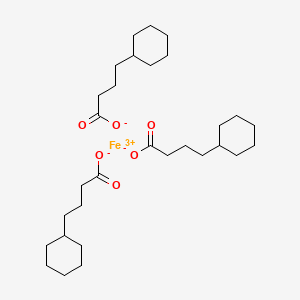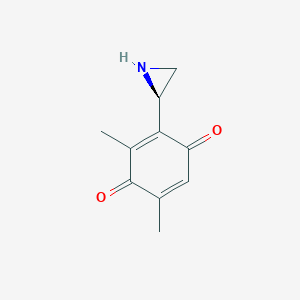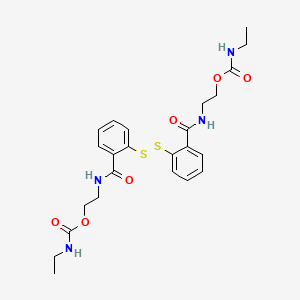
2,2'-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) is a chemical compound with the molecular formula C18H20N2O2S2 It is known for its unique structure, which includes a disulfide bond and an ethylcarbamoyl group
Méthodes De Préparation
The synthesis of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) typically involves the reaction of benzamide derivatives with ethylcarbamoyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the ethylcarbamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) can be compared with other disulfide-containing compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of an ethylcarbamoyl group.
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Contains a palmitoyloxy group, leading to different physical and chemical properties.
The uniqueness of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) lies in its specific functional groups and their reactivity, which make it valuable for various applications.
Propriétés
Numéro CAS |
98064-12-1 |
|---|---|
Formule moléculaire |
C24H30N4O6S2 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
2-[[2-[[2-[2-(ethylcarbamoyloxy)ethylcarbamoyl]phenyl]disulfanyl]benzoyl]amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-25-23(31)33-15-13-27-21(29)17-9-5-7-11-19(17)35-36-20-12-8-6-10-18(20)22(30)28-14-16-34-24(32)26-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
Clé InChI |
BGDVJDHOODQTHS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


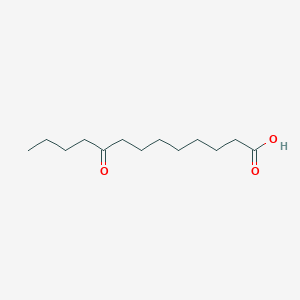
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
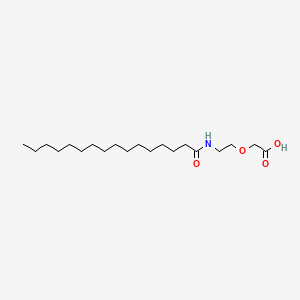
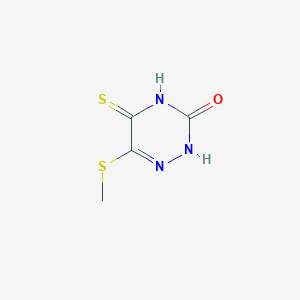
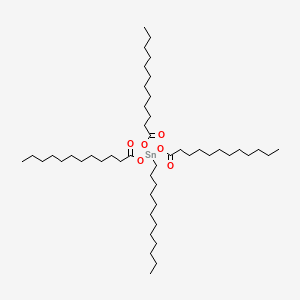

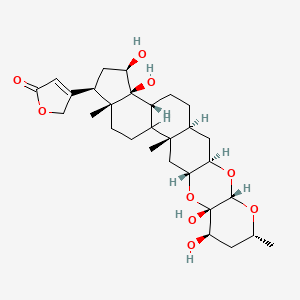
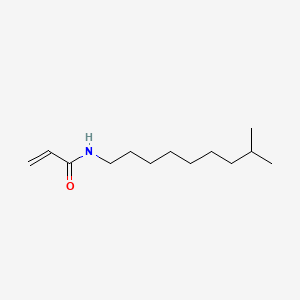
arsanium bromide](/img/structure/B15176074.png)

